molecular formula C10H16N2O4 B2601987 tert-butyl n-{[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl}carbamate CAS No. 2174002-21-0

tert-butyl n-{[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl}carbamate

Cat. No.: B2601987
CAS No.: 2174002-21-0
M. Wt: 228.248
InChI Key: GDTFJELJABFHHT-UHFFFAOYSA-N
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Description

tert-Butyl N-{[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl}carbamate is a carbamate-protected amine derivative featuring a 1,3-oxazole ring substituted with a hydroxymethyl group at the 4-position. The tert-butyl carbamate moiety serves as a protective group for the amine, enhancing stability during synthetic processes . This compound is structurally significant as an intermediate in pharmaceutical synthesis, particularly for molecules requiring selective functionalization of the oxazole ring. Its hydroxymethyl group enables further derivatization, such as oxidation to a formyl group or conjugation via ester/ether formation .

Properties

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)11-4-8-7(5-13)12-6-15-8/h6,13H,4-5H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTFJELJABFHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N=CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-{[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl}carbamate typically involves multiple steps. One common method includes the formation of the oxazole ring followed by the introduction of the hydroxymethyl group and the tert-butyl carbamate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: tert-butyl n-{[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxazole ring can produce various reduced derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to oxazoles, including tert-butyl n-{[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl}carbamate. A notable investigation demonstrated that derivatives of oxazoles exhibited moderate to excellent antibacterial activity against various Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL. In contrast, the effectiveness against Gram-negative bacteria was more variable, with some compounds showing MICs as low as 4 µg/mL against Escherichia coli and Acinetobacter baumannii .

Drug Development

The structural characteristics of this compound make it a promising candidate for further development in medicinal chemistry. Its ability to serve as a scaffold for the synthesis of new antimicrobial agents is particularly noteworthy. Researchers are exploring modifications to enhance its efficacy and selectivity against resistant bacterial strains.

Case Studies

  • Synthesis and Evaluation : A study involved synthesizing various oxazole derivatives and evaluating their antibacterial properties. The results indicated that specific substitutions on the oxazole ring significantly influenced antibacterial activity, suggesting a structure-activity relationship that can guide future drug design efforts .
  • Comparative Studies : In vitro testing compared the efficacy of this compound with established antibiotics like vancomycin and chloramphenicol. The results showed that certain derivatives were comparable or superior in activity against specific bacterial strains, highlighting the potential for developing new therapeutic options .
CompoundMIC (µg/mL)Bacterial StrainActivity Level
This compound1 - 16Gram-positive bacteriaModerate to Excellent
Derivative A4Escherichia coliVariable
Derivative B8Acinetobacter baumanniiVariable

Mechanism of Action

The mechanism of action of tert-butyl n-{[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets. The oxazole ring and hydroxymethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The tert-butyl carbamate moiety can enhance the compound’s stability and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Applications References
tert-butyl N-{[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl}carbamate C₁₀H₁₆N₂O₄ 4-hydroxymethyl oxazole 228.25 Polar, H-bond donor/acceptor Pharmaceutical intermediate
tert-butyl ((4-Cyano-5-iodothiazol-2-yl)methyl)carbamate C₁₀H₁₂IN₃O₂S 4-cyano, 5-iodo thiazole 373.19 Lipophilic, electrophilic Biotinylation reagent
tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate C₁₀H₁₄N₂O₄ 4-formyl oxazole 226.23 Reactive aldehyde, moderate polarity Medicinal chemistry intermediate
tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate C₁₇H₂₂N₂O₄ 4-methoxyphenyl dihydrooxazole 318.37 Aromatic, electron-rich Kinase inhibitor development

Key Findings and Implications

  • Reactivity Trends : Hydroxymethyl and formyl oxazole derivatives offer orthogonal reactivity for sequential functionalization, enabling modular drug synthesis .
  • Biological Relevance : Thiazole and benzoisoxazole analogs exhibit enhanced binding affinity in enzyme inhibition due to aromatic stacking and hydrogen bonding .
  • Synthetic Efficiency : tert-Butyl carbamates demonstrate robustness under diverse conditions, though yields vary with substituent electronic effects (e.g., electron-withdrawing groups lower cross-coupling efficiency) .

Biological Activity

tert-butyl N-{[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl}carbamate, with the CAS number 2174002-21-0, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N2O4, with a molecular weight of 228.25 g/mol. Its structural characteristics include:

  • IUPAC Name : tert-butyl ((4-(hydroxymethyl)oxazol-5-yl)methyl)carbamate
  • InChI Key : GDTFJELJABFHHT-UHFFFAOYSA-N
  • Purity : 95%

This compound exists as a solid powder and is typically stored at room temperature under normal shipping conditions .

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Neuroprotective Effects : The compound has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrated that it can enhance cell viability in the presence of neurotoxic agents such as amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Properties : The compound appears to modulate inflammatory pathways by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to Aβ. This suggests a potential role in mitigating neuroinflammation associated with neurodegenerative conditions .
  • Inhibition of Enzymatic Activity : Preliminary findings suggest that this compound may inhibit key enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

StudyModelFindings
Study 1In vitro astrocyte culturesShowed significant protection against Aβ-induced cytotoxicity with improved cell viability (62.98% vs. 43.78% in control) when treated with the compound alongside Aβ .
Study 2In vivo rat modelNo significant effect on cognitive function compared to standard treatments; however, indicated potential for further investigation into bioavailability and dosage optimization .
Study 3Enzymatic assaysDemonstrated competitive inhibition of AChE with an IC50 value indicating moderate potency against enzyme activity .

Therapeutic Applications

Given its biological activities, this compound may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease and other conditions characterized by oxidative stress and inflammation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-{[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl}carbamate, and what reaction conditions are optimal?

  • Methodology : The compound can be synthesized via carbamate-protection strategies. For example, di-tert-butyl dicarbonate (Boc₂O) is frequently used to introduce the tert-butoxycarbonyl (Boc) group to amine functionalities under mild aqueous conditions (room temperature, overnight stirring) . For oxazole ring formation, cyclization reactions using catalysts like HClO₄-SiO₂ at 80°C for short durations (8–10 minutes) have been effective, followed by purification via silica gel column chromatography (e.g., hexane/ethyl acetate gradients) .
  • Key Considerations : Monitor reaction progress via TLC and confirm purity using LC-MS (e.g., m/z 298 [M+Na]⁺) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodology :

  • ¹H/¹³C NMR : Identify the Boc group (δ ~1.4 ppm for tert-butyl protons; δ ~155–160 ppm for carbonyl carbons) and oxazole protons (δ ~7.5–8.5 ppm for aromatic protons) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • X-ray Crystallography : Resolve hydrogen-bonding interactions in the solid state, particularly between the oxazole hydroxymethyl group and adjacent carbamate oxygen .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound, and what factors most significantly influence reaction efficiency?

  • Methodology :

  • Reaction Optimization : Vary catalysts (e.g., HClO₄-SiO₂ vs. HATU/DIEA for coupling reactions) and solvents (THF vs. DMF) to assess yield discrepancies .
  • Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted starting materials or Boc-deprotected intermediates) .
  • Kinetic Studies : Track reaction progress under different temperatures (e.g., 60°C vs. 80°C) to determine activation barriers .

Q. What strategies are recommended for analyzing and stabilizing the oxazole ring's hydroxymethyl group during derivatization reactions?

  • Methodology :

  • Protection/Deprotection : Temporarily protect the hydroxymethyl group with acetyl or silyl ethers to prevent undesired side reactions (e.g., oxidation) during subsequent steps .
  • Stability Testing : Use accelerated stability studies (40°C/75% RH) to assess degradation pathways via NMR or mass spectrometry .
  • Computational Modeling : Employ DFT calculations to predict electron density distributions and reactive sites on the oxazole ring .

Q. How can researchers address challenges in crystallizing tert-butyl carbamate derivatives for structural elucidation?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) for slow evaporation to grow single crystals .
  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to enhance hydrogen-bonding networks .
  • Cryo-Crystallography : Use low-temperature X-ray diffraction (100 K) to improve resolution for flexible substituents like the hydroxymethyl group .

Data Analysis and Experimental Design

Q. What analytical approaches are critical for confirming the regioselectivity of substitutions on the oxazole ring?

  • Methodology :

  • NOESY NMR : Detect spatial proximity between substituents to confirm substitution patterns .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to track bond formation via 2D NMR .
  • Reaction Monitoring : Use in-situ IR spectroscopy to observe intermediate species during ring functionalization .

Q. How should researchers design experiments to mitigate Boc-group cleavage under acidic or basic conditions?

  • Methodology :

  • pH Control : Maintain neutral to mildly acidic conditions (pH 4–6) during synthesis to avoid premature deprotection .
  • Alternative Protecting Groups : Compare Boc with more acid-labile groups (e.g., Fmoc) for sensitive applications .
  • Buffered Systems : Use phosphate or citrate buffers to stabilize pH in aqueous reactions .

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